Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate
Description
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate is a notable organic compound that belongs to the class of amides and esters. Its structural complexity and potential for varied applications in multiple scientific fields have sparked considerable interest.
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-[[(3R)-piperidine-3-carbonyl]amino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)7-11(13(17)18-3)15-12(16)10-5-4-6-14-8-10/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPAHUJFCSXHA-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate typically involves the following steps:
Condensation Reaction: : Starting with (2S)-4-methyl-2-aminopentanoic acid and (3R)-piperidin-3-ylamine, the initial step involves forming an amide bond through a condensation reaction, often facilitated by coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: : The resulting amide then undergoes esterification with methanol, typically in the presence of acidic or basic catalysts to yield the final compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound may employ:
Batch Reactors: : Using controlled temperature and mixing to achieve high purity and yield.
Continuous Flow Processes: : For enhanced efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate can be oxidized under specific conditions to yield corresponding oxides.
Reduction: : It undergoes reduction reactions, potentially forming simpler amines and alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation Reagents: : Chromium trioxide, Potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, Sodium borohydride.
Substitution Reagents: : Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: : Yields corresponding carboxylic acids and amides.
Reduction: : Produces simpler amines and alcohols.
Substitution: : Generates substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: : A valuable intermediate in creating complex molecules.
Biology
Bioconjugation: : Used to attach peptides or proteins for biological studies.
Medicine
Drug Development: : A precursor in the synthesis of pharmacologically active compounds.
Industry
Material Science: : Utilized in the development of novel materials with unique properties.
Mechanism of Action
The compound's activity typically involves:
Enzyme Inhibition: : Acting as an inhibitor for specific enzymes by mimicking natural substrates.
Receptor Binding: : Interacting with cellular receptors to modulate biological pathways.
Pathways Involved: : Often impacts signaling pathways related to metabolic and neurological functions.
Comparison with Similar Compounds
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate stands out due to its balanced ester and amide functionalities, which provide unique reactivity and stability compared to other compounds like:
Methyl (2S)-4-methyl-2-aminopentanoate: : Lacks the amide group, resulting in different reactivity.
(3R)-Piperidin-3-ylformamidoacetic acid: : Similar amide functionality but differing in ester presence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
